4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide
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Overview
Description
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves several steps. One common method includes the acylation of 4-hydroxy-3-methylsulfonamidobenzene with N-methylbenzamide under controlled conditions . The reaction typically requires the use of a suitable solvent, such as ethanol, and may involve catalysts to enhance the reaction rate. Industrial production methods often employ continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonamido groups play crucial roles in its binding to target proteins and enzymes, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on the context .
Comparison with Similar Compounds
4-Hydroxy-N-methyl-3-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzamide: This compound has a methoxy group instead of a methylsulfonamido group, leading to different chemical and biological properties.
N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide: This compound has a more complex structure with additional functional groups, resulting in distinct applications and mechanisms of action.
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-hydroxy-3-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)6-3-4-8(12)7(5-6)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
InChI Key |
NPJLSJFVGBUZLL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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